
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with cyclohexylmethyl and ethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamides with α-haloketones under controlled conditions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, facilitating its binding to active sites. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
N2-(Cyclohexylmethyl)-N2-propylthiazole-2,4-diamine: Similar structure but with a propyl group instead of an ethyl group.
N2-(Cyclohexylmethyl)-N2-butylthiazole-2,4-diamine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexylmethyl group provides steric hindrance, potentially enhancing its selectivity for certain molecular targets.
Propiedades
Fórmula molecular |
C12H21N3S |
|---|---|
Peso molecular |
239.38 g/mol |
Nombre IUPAC |
2-N-(cyclohexylmethyl)-2-N-ethyl-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C12H21N3S/c1-2-15(12-14-11(13)9-16-12)8-10-6-4-3-5-7-10/h9-10H,2-8,13H2,1H3 |
Clave InChI |
NIBWDGYLQAXXCR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1CCCCC1)C2=NC(=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



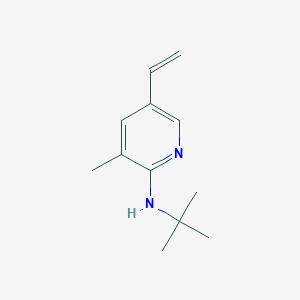
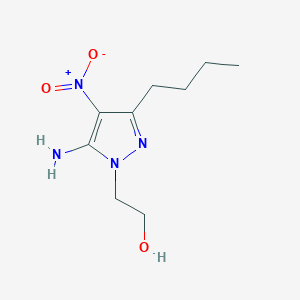
![Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
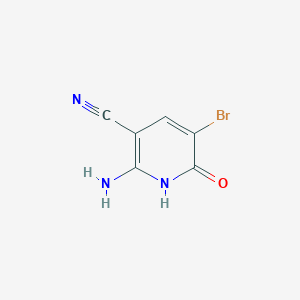
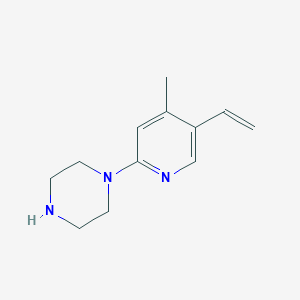
![6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791364.png)
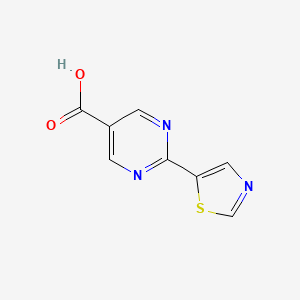
![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)

![Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11791379.png)
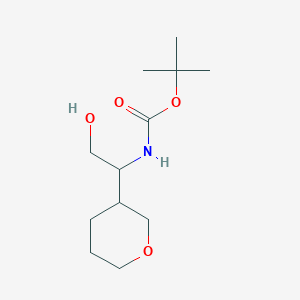
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)

